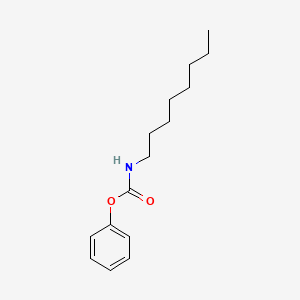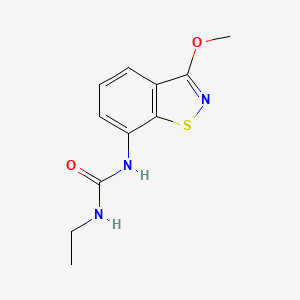
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea typically involves the condensation of 3-methoxy-1,2-benzothiazole with ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves multi-step processes that include the preparation of intermediates followed by their condensation with appropriate reagents. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. The compound can also interact with DNA gyrase, leading to the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
2-Amino-6-methoxybenzothiazole: Known for its anti-inflammatory activity.
3-Methoxy-1,2-benzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Uniqueness
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104121-65-5 |
|---|---|
Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1-ethyl-3-(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C11H13N3O2S/c1-3-12-11(15)13-8-6-4-5-7-9(8)17-14-10(7)16-2/h4-6H,3H2,1-2H3,(H2,12,13,15) |
InChI Key |
GLDYXJHZADDOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=CC2=C1SN=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


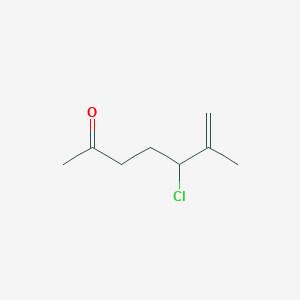
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

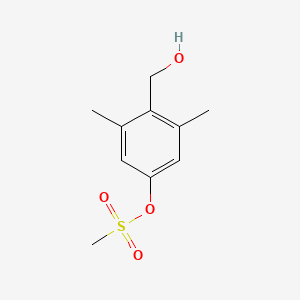
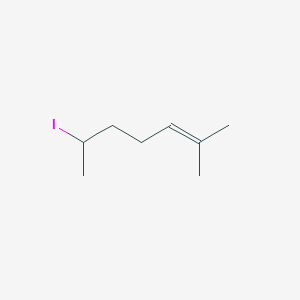
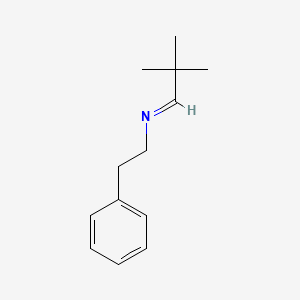
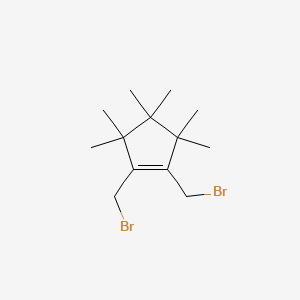
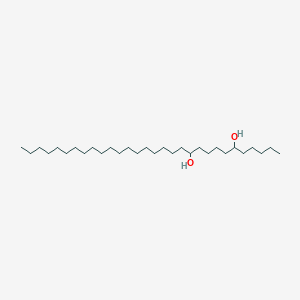

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)


![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
